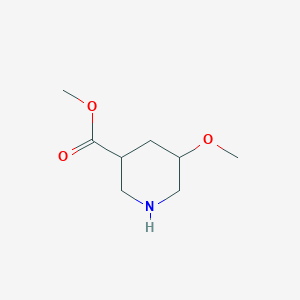

Methyl 5-methoxypiperidine-3-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-methoxypiperidine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3/c1-11-7-3-6(4-9-5-7)8(10)12-2/h6-7,9H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPBNOXOFPXLREH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CC(CNC1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50736246 | |

| Record name | Methyl 5-methoxypiperidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50736246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113826-40-7 | |

| Record name | Methyl 5-methoxypiperidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50736246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Pivotal Role of Methyl 5-methoxypiperidine-3-carboxylate in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in the architecture of numerous therapeutic agents, lauded for its favorable physicochemical properties and its ability to confer drug-like qualities to molecules.[1][2][3][4][5] This guide delves into the nuanced chemical properties of a particularly promising, yet underexplored building block: Methyl 5-methoxypiperidine-3-carboxylate. As a senior application scientist, the following sections will synthesize foundational principles with field-proven insights to illuminate the strategic value of this compound in contemporary drug discovery.

The Piperidine Ring: A Privileged Scaffold in Drug Design

The prevalence of the piperidine motif in pharmaceuticals is a testament to its versatile nature.[1][2][3][4] Its three-dimensional structure allows for the precise spatial orientation of substituents, enabling tailored interactions with biological targets.[1] Furthermore, the piperidine nitrogen can act as a basic center, influencing solubility and the potential for salt formation, which are critical parameters in drug development.

The strategic placement of functional groups on the piperidine ring is a key determinant of a compound's pharmacological profile. The introduction of substituents can modulate a molecule's lipophilicity, polarity, and conformational preferences, thereby fine-tuning its absorption, distribution, metabolism, and excretion (ADME) properties and its binding affinity for a target protein.[6]

Physicochemical Properties of Methyl 5-methoxypiperidine-3-carboxylate

While specific experimental data for Methyl 5-methoxypiperidine-3-carboxylate is not extensively documented in publicly available literature, its chemical characteristics can be inferred from the well-established properties of its parent compound, Methyl piperidine-3-carboxylate, and the known electronic effects of a methoxy substituent.

| Property | Methyl piperidine-3-carboxylate | Inferred Properties of Methyl 5-methoxypiperidine-3-carboxylate | Rationale for Inference |

| Molecular Formula | C7H13NO2[7] | C8H15NO3 | Addition of a methoxy group (CH2O) |

| Molecular Weight | 143.18 g/mol [7] | 173.21 g/mol | Addition of the mass of a methoxy group |

| pKa (of the piperidine nitrogen) | ~9-10 (typical for secondary amines) | Slightly lower than the parent compound | The electron-withdrawing inductive effect of the C5-methoxy group is expected to decrease the basicity of the piperidine nitrogen. The magnitude of this effect would depend on the stereochemistry (axial vs. equatorial) of the methoxy group.[6] |

| Solubility | Soluble in many organic solvents | Expected to have good solubility in a range of organic solvents. The methoxy group may slightly increase polarity and potential for hydrogen bonding with protic solvents. | The presence of the polar methoxy and ester groups. |

| Reactivity | The secondary amine is nucleophilic and can be readily N-functionalized. The ester can undergo hydrolysis or amidation. | The piperidine nitrogen remains a key site for N-alkylation, N-acylation, and other modifications. The ester functionality provides a handle for further synthetic transformations. The methoxy group is generally stable under many reaction conditions but could be cleaved under harsh acidic conditions. | The fundamental reactivity of the piperidine and ester functional groups is retained. |

Synthesis of the Methyl 5-methoxypiperidine-3-carboxylate Scaffold

The synthesis of substituted piperidine-3-carboxylates often involves multi-step sequences starting from readily available precursors. While a specific, optimized synthesis for Methyl 5-methoxypiperidine-3-carboxylate is not detailed in the provided search results, a plausible synthetic strategy can be conceptualized based on established methodologies for constructing substituted piperidine rings.

A common approach involves the hydrogenation of a corresponding substituted pyridine precursor.[2][3] Alternative strategies include intramolecular cyclization reactions.[2][3]

Conceptual Synthetic Workflow:

Figure 1: A conceptual workflow for the synthesis of Methyl 5-methoxypiperidine-3-carboxylate.

Experimental Protocol: General Procedure for the Synthesis of N-Boc Protected Piperidine-3-Carboxylic Acid Derivatives (as a precursor for further functionalization)

This protocol, adapted from a known procedure for synthesizing N-Boc-piperidinyl-pyrazole-carboxylates, illustrates a common method for preparing the core piperidine-3-carboxylic acid scaffold, which could then be further elaborated to introduce the 5-methoxy group.[8][9]

-

Protection of Piperidine-3-carboxylic Acid: To a solution of piperidine-3-carboxylic acid in a suitable solvent (e.g., a mixture of dioxane and water), add a base such as sodium hydroxide.

-

Introduction of the Boc Protecting Group: Add Di-tert-butyl dicarbonate (Boc)2O portion-wise to the reaction mixture at room temperature and stir for several hours.

-

Work-up: Acidify the reaction mixture with a suitable acid (e.g., citric acid) and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the N-Boc-piperidine-3-carboxylic acid.

The Influence of the 5-Methoxy Group in Medicinal Chemistry

The introduction of a methoxy group at the 5-position of the piperidine-3-carboxylate core can have profound effects on the molecule's properties and its utility in drug design.

Stereoelectronic Effects:

The position and stereochemistry (axial or equatorial) of the methoxy group will influence the conformation of the piperidine ring and the basicity of the nitrogen atom. An equatorial methoxy group is expected to have a more pronounced electron-withdrawing effect, reducing the pKa of the piperidine nitrogen.[6] This modulation of basicity can be critical for optimizing a drug candidate's pharmacokinetic profile.

Metabolic Stability:

The methoxy group can influence the metabolic stability of the molecule. While O-demethylation is a common metabolic pathway, the presence of the methoxy group can also block potential sites of metabolism on the piperidine ring, potentially increasing the compound's half-life.

Target Interactions:

The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, providing an additional point of interaction with a biological target. This can lead to enhanced binding affinity and selectivity.

Applications in Drug Discovery and Development

Methyl 5-methoxypiperidine-3-carboxylate is a versatile building block for the synthesis of a wide range of biologically active molecules. The combination of the piperidine scaffold, the ester functionality for further elaboration, and the modulating effect of the methoxy group makes it an attractive starting point for various therapeutic areas.

Potential Therapeutic Areas:

-

Central Nervous System (CNS) Disorders: The piperidine scaffold is prevalent in many CNS-active drugs. The ability to fine-tune lipophilicity and basicity with the methoxy group is advantageous for designing molecules that can cross the blood-brain barrier.

-

Oncology: Substituted piperidines have been explored as anticancer agents.[10]

-

Infectious Diseases: The piperidine nucleus is found in various antibacterial and antifungal compounds.[5]

Workflow for Utilizing Methyl 5-methoxypiperidine-3-carboxylate in a Drug Discovery Program:

Figure 2: A representative workflow for the application of Methyl 5-methoxypiperidine-3-carboxylate in a drug discovery cascade.

Conclusion

Methyl 5-methoxypiperidine-3-carboxylate represents a valuable, albeit underutilized, building block in the medicinal chemist's toolbox. Its inherent chemical features, derived from the privileged piperidine scaffold and modulated by the strategic placement of a methoxy group, offer a compelling platform for the design and synthesis of novel therapeutic agents. While further research is needed to fully elucidate its specific chemical properties and synthetic accessibility, the foundational principles of piperidine chemistry strongly suggest its potential to contribute significantly to the advancement of drug discovery programs across multiple disease areas.

References

Sources

- 1. lifechemicals.com [lifechemicals.com]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications | MDPI [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. ijnrd.org [ijnrd.org]

- 6. Modulation of Pharmacologically Relevant Properties of Piperidine Derivatives by Functional Groups in an Equatorial or Axial β-Position to the Amino Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Methyl piperidine-3-carboxylate | CAS 50585-89-2 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 8. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Methyl substitution on the piperidine ring of N-[omega-(6-methoxynaphthalen-1-yl)alkyl] derivatives as a probe for selective binding and activity at the sigma(1) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Importance of 5-Substituted Piperidine Building Blocks in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone of medicinal chemistry, present in a vast number of approved drugs and clinical candidates.[1][2][3] Its prevalence stems from its ability to confer favorable physicochemical properties, such as aqueous solubility and metabolic stability, while providing a three-dimensional framework for precise pharmacophore presentation.[4][5] Among the various substitution patterns, the 5-substituted piperidine motif has emerged as a particularly valuable building block, offering a strategic handle to modulate biological activity and fine-tune drug-like properties. This in-depth technical guide explores the synthesis, conformational analysis, and application of 5-substituted piperidine building blocks in contemporary drug discovery.

The Significance of the 5-Position: A Gateway to Novel Chemical Space and Improved Pharmacokinetics

The C5 position of the piperidine ring provides a unique vector for substitution that can significantly impact a molecule's interaction with its biological target and its overall pharmacokinetic profile. Unlike substitution at the C2, C3, or C4 positions, which can have more direct effects on the nitrogen atom's basicity or introduce steric hindrance near key binding interactions, the 5-substituent often projects into a distinct region of the binding pocket. This allows for the exploration of new interactions and the optimization of selectivity. Furthermore, the nature of the 5-substituent can influence the overall polarity and lipophilicity of the molecule, impacting its absorption, distribution, metabolism, and excretion (ADME) properties.[4]

Synthetic Strategies for Accessing 5-Substituted Piperidine Scaffolds

A diverse array of synthetic methodologies has been developed to access these crucial building blocks, ranging from the modification of existing piperidine rings to de novo ring construction. The choice of synthetic route is often dictated by the desired stereochemistry and the nature of the substituent at the 5-position.

Catalytic Hydrogenation of Substituted Pyridines

One of the most direct and widely employed methods for the synthesis of substituted piperidines is the catalytic hydrogenation of the corresponding pyridine precursors.[6][7][8] This atom-economical approach offers a straightforward route to a variety of substituted piperidines.

The choice of catalyst and reaction conditions is critical for achieving high yields and selectivities. Platinum oxide (PtO₂), often referred to as Adams' catalyst, is a robust catalyst for this transformation, typically carried out in an acidic solvent such as glacial acetic acid under hydrogen pressure.[6][9] The acidic medium protonates the pyridine nitrogen, facilitating the reduction of the aromatic ring.

Experimental Protocol: General Procedure for the Catalytic Hydrogenation of a Substituted Pyridine with PtO₂ [6]

-

Reactor Setup: In a high-pressure reactor vessel, dissolve the substituted pyridine (1.0 g) in glacial acetic acid (5 mL).

-

Catalyst Addition: Carefully add the PtO₂ catalyst (5 mol%) to the solution.

-

Hydrogenation: Seal the reactor and purge with an inert gas (e.g., nitrogen). Pressurize the reactor with hydrogen gas to the desired pressure (typically 50-70 bar).

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 6-10 hours, monitoring the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

-

Work-up: Upon completion, carefully vent the reactor and quench the reaction mixture with a saturated solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography.

Table 1: Examples of Catalytic Hydrogenation of Substituted Pyridines

| Starting Material | Product | Catalyst | Conditions | Yield | Reference |

| 3-Phenylpyridine | 3-Phenylpiperidine | PtO₂ | H₂ (60 bar), Acetic Acid, rt, 8h | High | [6] |

| 3-Fluoropyridine | 3-Fluoropiperidine | Rhodium(I) complex | H₂, Pinacol borane | High | [1] |

Intramolecular Cyclization Strategies

Intramolecular cyclization reactions provide a powerful means of constructing the piperidine ring with control over stereochemistry. These methods often involve the formation of a key carbon-nitrogen bond to close the six-membered ring.

The intramolecular aza-Michael reaction is a versatile method for the synthesis of substituted piperidines.[1] This reaction involves the conjugate addition of an amine to an α,β-unsaturated carbonyl compound tethered to the nitrogen atom. Organocatalysis has been successfully employed to achieve enantioselective synthesis of 2,5-disubstituted piperidines via this approach.[1]

A simplified workflow for organocatalytic intramolecular aza-Michael addition.

Other Key Synthetic Approaches

-

Radical-Mediated Cyclization: Intramolecular radical cyclization of amino-aldehydes or other suitable precursors offers another route to the piperidine core.[1]

-

Multi-component Reactions: One-pot, multi-component reactions provide an efficient way to assemble highly functionalized piperidines from simple starting materials.[10]

-

From Chiral Pool: Enantiomerically pure 5-substituted piperidines can be synthesized from readily available chiral starting materials such as amino acids. For instance, (R)-5-Hydroxy-piperidin-2-one can be utilized as a chiral building block.[11] Similarly, 5-hydroxypiperidine-2-carboxylic acid and 5-aminopiperidin-2-ones are valuable intermediates.[12][13]

Conformational Analysis: The Key to Understanding Biological Activity

The piperidine ring typically adopts a chair conformation to minimize steric strain. The substituents on the ring can exist in either an axial or equatorial position, and the equilibrium between these two conformations can have a profound impact on the molecule's biological activity.[14][15]

For a 5-substituted piperidine, the substituent's preference for an axial or equatorial orientation is governed by a combination of steric and electronic factors. Generally, bulkier substituents prefer the more sterically favored equatorial position to avoid 1,3-diaxial interactions. However, electronic effects, such as hyperconjugation and electrostatic interactions, can in some cases favor the axial orientation.[14][16] For example, in certain fluorinated piperidines, an axial orientation of the fluorine atom is preferred due to stabilizing hyperconjugative interactions.[15][16]

The specific conformation adopted by the 5-substituted piperidine ring dictates the spatial orientation of the substituent, which in turn influences its ability to engage in productive interactions with the target protein. A clear understanding of these conformational preferences is therefore essential for rational drug design.

Conformational equilibrium of a 5-substituted piperidine.

Applications in Medicinal Chemistry: Case Studies

The strategic incorporation of 5-substituted piperidine building blocks has led to the development of numerous successful drug candidates across various therapeutic areas.

-

Renin Inhibitors: A cis-configured 3,5-disubstituted piperidine served as a key starting point in the structure-based design of a new class of highly efficacious oral direct renin inhibitors.[17]

-

JAK3 Modulators and BTK Inhibitors: 5-Amino-3-hydroxypiperidines are central cores of potent Janus kinase 3 (JAK3) modulators and Bruton's tyrosine kinase (BTK) inhibitors.[18]

-

Antibacterial Agents: Novel oxazolidinones incorporating a 4-substituted piperidine moiety have shown potent antibacterial activity. While not a 5-substitution, this highlights the general utility of substituted piperidines in this field.[19]

Conclusion

5-Substituted piperidine building blocks represent a class of privileged scaffolds in modern drug discovery. Their synthetic accessibility, coupled with the profound influence of the 5-substituent on conformational preferences and biological activity, makes them an invaluable tool for medicinal chemists. A thorough understanding of the synthetic methodologies to access these building blocks and the principles governing their conformational behavior is crucial for the successful design and development of the next generation of piperidine-containing therapeutics. The continued development of novel and efficient synthetic routes to access diverse 5-substituted piperidines will undoubtedly fuel further innovation in the pharmaceutical industry.

References

- Sreenivasulu, R., Ranganath, K. V. S., & Raju, R. R. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Journal of Chemical and Pharmaceutical Sciences, 8(3), 546-549.

- Ivashchenko, A. V., & Ivanenkov, Y. A. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937.

-

LookChem. (n.d.). (R)-5-HYDROXY-PIPERIDIN-2-ONE. Retrieved from [Link]

- Cramer, N., & et al. (2025). Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines.

- Cramer, N., & et al. (2025). Iridium(III)-catalysed ionic hydrogenation of pyridines to multisubstituted piperidines.

- Chuang, T. H., & et al. (2006). The 5-substituted piperazine as a novel secondary pharmacophore greatly improving the physical properties of urea-based inhibitors of soluble epoxide hydrolase. Bioorganic & Medicinal Chemistry, 14(19), 6579-6588.

- Sreenivasulu, R., Ranganath, K. V. S., & Raju, R. R. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst.

- BenchChem. (2025).

- Smolecule. (2023, August 15). Buy 5-Hydroxypiperidine-2-carboxylic acid | 13096-31-6.

- Knochel, P., & et al. (2011). Piperidine Synthesis via Pd-Catalyzed Diastereoselective Cross-Coupling. Synfacts, 2011(07), 0761-0761.

-

Shin, H. N., & et al. (2013). Synthesis and antibacterial activities of new piperidine substituted (5R)-[1][6][11]triazolylmethyl and (5R)-[(4-F-[1][6][11]triazolyl)methyl] oxazolidinones. Bioorganic & Medicinal Chemistry Letters, 23(5), 1193-1196.

- Life Chemicals. (2021, March 11). Boost your Medicinal Chemistry Research with C-substituted Piperidines.

- Jean, L., Rouden, J., Maddaluno, J., & Lasne, M. C. (2000). Enantiopure 4- and 5-Aminopiperidin-2-ones: Regiocontrolled Synthesis and Conformational Characterization as Bioactive β-Turn Mimetics. The Journal of Organic Chemistry, 65(22), 7515-7523.

- Folléas, B., & et al. (2017). Modular Access to N-Substituted cis 5-Amino-3-hydroxypiperidines. Organic Letters, 19(14), 3767-3770.

- Mokhtary, M., & Mahooti, K. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A, 7(2), 163-189.

- Shishido, K. (2025, June 4). Piperidine Synthesis. DTIC.

- Kangani, M., & et al. (2016). Synthesis of Highly Functionalized Piperidines via One-Pot, Five-Component Reactions in the Presence of Acetic Acid Solvent.

- Jorgensen, W. L., & et al. (2022). Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. ACS Omega, 7(9), 8089-8098.

- Nagaraj, A., & et al. (2015). Synthesis of Highly Substituted N-Hydroxy Piperidine via Intramolecular Reductive Cyclization of 1-Keto-5-ketoxime.

- Chen, S., & et al. (2015). Regio- and Diastereoselective Synthesis of Highly Substituted, Oxygenated Piperidines from Tetrahydropyridines. The Journal of Organic Chemistry, 80(14), 7221-7233.

- Glorius, F., & et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference.

- Wang, B., & et al. (2015). Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. RSC Advances, 5(24), 18894-18899.

- Gouverneur, V., & et al. (2012). Synthesis of 5-amino- and 5-hydroxy-3,3-difluoropiperidines. Organic & Biomolecular Chemistry, 10(22), 4516-4521.

- Hale, M. R., & et al. (2014). Structure-Based Design of Substituted Piperidines as a New Class of Highly Efficacious Oral Direct Renin Inhibitors. ACS Medicinal Chemistry Letters, 5(6), 661-666.

- Michael, J. P. (2008). Recent advances in the synthesis of piperidones and piperidines.

- O'Brien, P., & et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(11), 1614-1622.

- Life Chemicals. (2021, March 11). Boost your Medicinal Chemistry Research with C-substituted Piperidines.

- Glorius, F., & et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference.

- Ponnuswamy, S., & et al. (2017). piperidone analogs: synthesis and their diverse biological applications.

- Glorius, F., & et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference.

- Nájera, C., & et al. (2009). A synthetic strategy to pyrrolidines and piperidines based on cyclization of α-sulfinyl carbanions. Arkivoc, 2009(12), 81-97.

- O'Brien, P., & et al. (2022).

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ajchem-a.com [ajchem-a.com]

- 3. lifechemicals.com [lifechemicals.com]

- 4. Buy 5-Hydroxypiperidine-2-carboxylic acid | 13096-31-6 [smolecule.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. asianpubs.org [asianpubs.org]

- 7. Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines [infoscience.epfl.ch]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. lookchem.com [lookchem.com]

- 12. Wholesale 5-Hydroxypiperidine-2-carboxylicacid CAS:13096-31-6 Manufacturers and Suppliers | XINDAO [xindaobiotech.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. d-nb.info [d-nb.info]

- 17. pubs.acs.org [pubs.acs.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. 2,5-Disubstituted pyrrolidines: synthesis by enamine reduction and subsequent regioselective and diastereoselective alkylations - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Stereochemical Considerations of Methyl 5-methoxypiperidine-3-carboxylate

An In-depth Technical Guide:

Abstract

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved pharmaceuticals.[1][2][3] Its non-planar, chair-like conformation allows for precise three-dimensional positioning of substituents, making stereochemistry a critical determinant of biological activity. This guide provides an in-depth analysis of Methyl 5-methoxypiperidine-3-carboxylate, a disubstituted piperidine derivative, with a focus on the profound implications of its stereochemistry. We will explore the landscape of its stereoisomers, the intricacies of its conformational preferences, robust methodologies for stereoselective synthesis and analytical characterization, and the direct impact of these factors on drug discovery and development. This document is intended for researchers, medicinal chemists, and drug development professionals who require a comprehensive understanding of how to control and leverage the stereochemical properties of complex heterocyclic molecules.

The Stereochemical Landscape: Isomers and Conformations

The structure of Methyl 5-methoxypiperidine-3-carboxylate contains two stereogenic centers at the C3 and C5 positions. This gives rise to a total of four possible stereoisomers, which exist as two pairs of enantiomers. These pairs are diastereomers of each other, commonly referred to by the relative stereochemical descriptors cis and trans.

-

Diastereomers (cis vs. trans):

-

cis-isomer: The methoxy and methyl carboxylate groups are on the same face of the piperidine ring. This corresponds to the (3R, 5S) and (3S, 5R) configurations.

-

trans-isomer: The substituents are on opposite faces of the ring. This corresponds to the (3R, 5R) and (3S, 5S) configurations.

-

-

Enantiomers: Each diastereomer exists as a pair of non-superimposable mirror images (e.g., (3R, 5R) and (3S, 5S) are enantiomers).

Conformational Analysis: The Decisive Role of Substituent Orientation

The piperidine ring predominantly adopts a low-energy chair conformation to minimize torsional strain.[1][4] The substituents at C3 and C5 can occupy either axial or equatorial positions. The relative stability of these conformers is governed by the steric and electronic interactions of the substituents.

-

trans-Isomers: The most stable conformation for the trans isomers is the di-equatorial chair form, which minimizes unfavorable 1,3-diaxial steric interactions. The di-axial conformation is significantly higher in energy and thus negligibly populated at equilibrium.

-

cis-Isomers: The cis isomers must adopt a conformation where one substituent is axial and the other is equatorial. The ring can undergo inversion to flip the axial/equatorial positions. The preferred conformation will be the one that places the bulkier substituent (the methyl carboxylate group) in the more stable equatorial position to reduce steric strain.

The interplay of sterics, electrostatic interactions, and hyperconjugation ultimately dictates the conformational preference, which can be predicted using computational methods and confirmed experimentally via NMR.[5][6]

Synthesis and Stereochemical Control

Achieving stereochemical purity is a central challenge. The most common approach to substituted piperidines involves the hydrogenation of a corresponding pyridine precursor, in this case, Methyl 5-methoxypyridine-3-carboxylate.[7]

Diastereoselective Synthesis

The catalytic hydrogenation of the pyridine ring typically proceeds via syn-addition of hydrogen, leading to the preferential formation of the cis-diastereomer.[8][9] However, the diastereomeric ratio (dr) can be highly dependent on the choice of catalyst (e.g., Pd/C, PtO₂, Rhodium-based catalysts), solvent, and reaction conditions such as temperature and pressure.[2][9]

| Parameter | Influence on Diastereoselectivity | Rationale |

| Catalyst | High | The metal surface coordinates the substrate, influencing the face of hydrogen delivery. Different catalysts have different steric and electronic properties.[9] |

| Solvent | Moderate | Solvent polarity can affect substrate conformation and interaction with the catalyst surface. |

| N-Protecting Group | Significant | A bulky N-protecting group can sterically direct the hydrogenation to the opposite face of the ring, altering the diastereomeric outcome. |

Following hydrogenation, base-mediated epimerization can be employed to convert the thermodynamically less stable cis-isomer to the more stable trans-isomer, often driving the equilibrium towards the di-equatorial product.[8]

Enantiomeric Resolution

Once the diastereomers are separated, the resulting racemates must be resolved to isolate the individual enantiomers. High-performance liquid chromatography using a chiral stationary phase (CSP) is the state-of-the-art method for both analytical and preparative-scale enantioseparation.[10][11]

Analytical Protocols for Stereochemical Characterization

Unambiguous determination of both relative and absolute stereochemistry is essential. A combination of NMR spectroscopy, chiral HPLC, and X-ray crystallography provides a complete picture.

Protocol: Conformational Analysis by ¹H NMR Spectroscopy

The coupling constants (³JHH) between vicinal protons in the piperidine ring are highly dependent on the dihedral angle between them, as described by the Karplus equation. This relationship allows for the determination of the axial or equatorial orientation of protons and, by extension, the substituents.

Experimental Steps:

-

Sample Preparation: Dissolve ~5-10 mg of the purified diastereomer in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, MeOD-d₄) in a 5 mm NMR tube.

-

Data Acquisition: Acquire a high-resolution ¹H NMR spectrum on a spectrometer of 400 MHz or higher. Additionally, acquire 2D correlation spectra (COSY, HSQC) to aid in unambiguous peak assignment.

-

Spectral Analysis:

-

Identify the signals for the protons at C3 and C5.

-

Measure the coupling constants for these protons with their neighbors on the ring (C2, C4, C6).

-

Interpretation: A large coupling constant (³J ≈ 8-13 Hz) is indicative of an axial-axial relationship (dihedral angle ~180°). A small coupling constant (³J ≈ 2-5 Hz) suggests an axial-equatorial or equatorial-equatorial relationship.

-

Protocol: Enantiomeric Purity by Chiral HPLC

This protocol outlines the development of an analytical method to separate the enantiomers of a purified diastereomer.

Method Development & Validation:

-

Column Screening: Screen a variety of chiral stationary phases (CSPs). Polysaccharide-based columns (e.g., amylose or cellulose derivatives like Chiralpak® IA) are highly effective for a wide range of compounds.[10][11]

-

Mobile Phase Optimization:

-

Start with a normal-phase mobile phase, such as a mixture of n-hexane and an alcohol modifier (e.g., ethanol or isopropanol).[11]

-

Vary the ratio of hexane to alcohol to optimize the resolution and retention times. A typical starting point is 90:10 (v/v) n-hexane:ethanol.

-

Small amounts of additives (e.g., trifluoroacetic acid for acidic analytes or diethylamine for basic analytes) can improve peak shape.

-

-

Parameter Setting:

-

Flow Rate: Set to a standard rate, typically 1.0 mL/min for a 4.6 mm ID column.[11]

-

Temperature: Maintain column temperature at a constant value (e.g., 30 °C) to ensure reproducible results.[10]

-

Detection: Use a UV detector at a wavelength where the analyte has significant absorbance (e.g., 220 nm).

-

-

System Suitability: Inject a solution of the racemic compound. The method is considered suitable if the resolution (Rs) between the two enantiomeric peaks is greater than 1.5.

| HPLC Validation Parameter | Acceptance Criteria | Purpose |

| Specificity | No interference at the retention times of the enantiomers. | Ensures the method accurately measures the analyte without interference from impurities or degradants. |

| Resolution (Rs) | > 1.5 | Confirms baseline separation of the two enantiomer peaks. |

| Limit of Detection (LOD) | S/N ratio ≥ 3 | The lowest concentration of the undesired enantiomer that can be reliably detected. |

| Limit of Quantitation (LOQ) | S/N ratio ≥ 10 | The lowest concentration of the undesired enantiomer that can be accurately quantified.[10] |

Impact on Drug Development: Why Stereochemistry is Paramount

The three-dimensional arrangement of atoms in a molecule is the primary determinant of its interaction with chiral biological targets like enzymes and receptors. Consequently, different stereoisomers of a drug candidate often exhibit vastly different pharmacological and toxicological profiles.[13][14]

-

Eutomer vs. Distomer: One enantiomer (the eutomer) may be responsible for the desired therapeutic activity, while the other (the distomer) could be inactive, less active, or even contribute to undesirable side effects or toxicity.

-

Regulatory Scrutiny: Regulatory agencies like the FDA mandate a thorough investigation of the individual stereoisomers of any new chiral drug candidate.[10] Development of a single-enantiomer drug is often preferred to provide a better therapeutic index and a more predictable dose-response relationship.

For Methyl 5-methoxypiperidine-3-carboxylate, the relative and absolute configuration of the methoxy and carboxylate groups will dictate how the molecule fits into a target's binding pocket. The orientation of these groups, which can act as hydrogen bond acceptors or donors and engage in van der Waals interactions, is critical for achieving high-affinity binding and the desired biological response.

Conclusion

The stereochemical profile of Methyl 5-methoxypiperidine-3-carboxylate is multifaceted and critically important for its potential applications in drug discovery. A comprehensive understanding of its four stereoisomers, the conformational preferences of the cis and trans diastereomers, and the methods to synthesize, separate, and characterize them is not merely an academic exercise but a fundamental requirement for advancing this scaffold in a therapeutic context. The application of modern synthetic strategies, coupled with robust analytical techniques like NMR and chiral chromatography, provides the necessary tools to unlock the full potential of stereochemically pure piperidine derivatives, ensuring the development of safer and more effective medicines.

References

- Belostotskii, A. M., Timofeeva, T., & Struchkov, Y. (1991). Conformational analysis of polymethylated derivatives of piperidine by the method of molecular mechanics. Bulletin of the Academy of Sciences of the USSR, Division of chemical science.

- Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2017). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference.

-

Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Angewandte Chemie. Available at: [Link]

-

Singh, S. S., et al. (2021). Enantiomeric Separation and Thermodynamic Investigation of (R)-N-Tert-Butoxy Carbonyl-Piperidine-3-Carboxylic Acid Hydrazide, a Key Starting Material of Zidebactam. Journal of Chromatographic Science. Available at: [Link]

-

Singh, S. S., et al. (2021). Enantiomeric Separation and Thermodynamic Investigation of (R)-N-Tert-Butoxy Carbonyl-Piperidine-3-Carboxylic Acid Hydrazide, a Key Starting Material of Zidebactam. Oxford Academic. Available at: [Link]

-

(2025). Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by theoretical correlation with experimental NMR data. ResearchGate. Available at: [Link]

- (2021). Ultrafast Conformational Dynamics of Rydberg-excited N- Methyl Piperidine. Physical Chemistry Chemical Physics.

- (2015). Computational and NMR Spectroscopic Evidence for Stereochemistry-Dependent Conformations of 2,2,6,6- Tetramethylpiperidinyl-Masked 1,2. The Journal of Organic Chemistry.

-

(2021). Chirality Sensing of N-Heterocycles via 19F NMR. PMC. Available at: [Link]

-

O'Hagan, D., & Rzepa, H. S. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. The Journal of Organic Chemistry. Available at: [Link]

- (2004). Process for resolving racemic mixtures of piperidine derivatives. Google Patents.

-

(2022). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. White Rose Research Online. Available at: [Link]

-

(2019). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. PMC. Available at: [Link]

-

Eliel, E. L., Kandasamy, D., Yen, C., & Hargrave, K. D. (1976). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society. Available at: [Link]

- (1984). Synthesis of ethyl-4(3'-methoxyphenyl)-1-methyl piperidine-3-carboxylate. Google Patents.

- (2022). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation.

-

(n.d.). Methyl 5,5-dimethoxypiperidine-3-carboxylate (C9H17NO4). PubChem. Available at: [Link]

-

(1984). Synthesis and antihypertensive activity of stereoisomers of 4-piperidyl-1,3-dihydro-2-oxo-2H-benzimidazoles. Enhanced potencies of (+) isomers. PubMed. Available at: [Link]

-

(2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. PMC. Available at: [Link]

-

(n.d.). Synthesis of methyl 1-methylpiperidine-4-carboxylate. PrepChem.com. Available at: [Link]

-

(n.d.). methyl 5-methoxypyridine-3-carboxylate. Stenutz. Available at: [Link]

- (2024). This is the Pre-Published Version. PolyU Institutional Research Archive.

- (1991). Piperidine compounds and their preparation and use. Google Patents.

-

(2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD. Available at: [Link]

-

(2009). Synthesis and Herbicidal Activities of Novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl Carboxamides and Thiocarboxamides. MDPI. Available at: [Link]

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 3. ijnrd.org [ijnrd.org]

- 4. semanticscholar.org [semanticscholar.org]

- 5. d-nb.info [d-nb.info]

- 6. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]

- 7. methyl 5-methoxypyridine-3-carboxylate [stenutz.eu]

- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 9. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. academic.oup.com [academic.oup.com]

- 12. dr.lib.iastate.edu [dr.lib.iastate.edu]

- 13. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 14. Synthesis and antihypertensive activity of stereoisomers of 4-piperidyl-1,3-dihydro-2-oxo-2H-benzimidazoles. Enhanced potencies of (+) isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

Methyl 5-methoxypiperidine-3-carboxylate: A Comprehensive Physicochemical and Analytical Whitepaper

An In-Depth Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the essential physicochemical properties and analytical methodologies for Methyl 5-methoxypiperidine-3-carboxylate. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple data sheet. It offers a strategic framework for the empirical determination of critical parameters such as pKa, LogP/D, and solubility, which govern a compound's pharmacokinetic and pharmacodynamic behavior. By integrating established protocols with expert insights into the rationale behind experimental choices, this guide serves as a self-validating system for the thorough characterization of this and similar piperidine-based scaffolds.

Introduction: The Piperidine Scaffold in Modern Drug Discovery

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved pharmaceuticals and clinical candidates. Its conformational flexibility and ability to present substituents in defined three-dimensional space make it an invaluable building block for targeting a wide array of biological targets. Methyl 5-methoxypiperidine-3-carboxylate, as a substituted nipecotic acid ester, represents a versatile intermediate for the synthesis of novel chemical entities.[1][2] The methoxy group at the 5-position and the methyl ester at the 3-position offer distinct points for further chemical modification, while the secondary amine of the piperidine ring is a key determinant of its physicochemical properties.

A rigorous understanding of this molecule's properties is not merely academic; it is fundamental to predicting its absorption, distribution, metabolism, and excretion (ADME) profile.[3] Properties such as acid dissociation constant (pKa), lipophilicity (LogP/LogD), and aqueous solubility directly influence a molecule's ability to cross biological membranes, avoid metabolic breakdown, and reach its intended target in sufficient concentration.[4] This guide outlines the critical path for determining these properties with precision and accuracy.

Core Physicochemical Profile

| Property | Value | Data Type | Comments |

| Molecular Formula | C₈H₁₅NO₃ | N/A | |

| Molecular Weight | 173.21 g/mol | Calculated | |

| Predicted XLogP3 | ~0.5 | Predicted | The partition coefficient (LogP) indicates the lipophilicity of the neutral molecule. This value is estimated based on related structures like tert-butyl 5-methoxypiperidine-3-carboxylate (XLogP3 = 0.7)[5] and methyl 3-methoxypiperidine-3-carboxylate (XLogP = -0.1).[6] |

| Predicted pKa | 8.5 - 9.5 | Predicted | This is the predicted pKa of the secondary amine on the piperidine ring. Basic piperidine derivatives typically exhibit pKa values in this range.[7] This value is critical as it dictates the molecule's charge state at physiological pH (7.4). |

| Aqueous Solubility | To Be Determined | Experimental | Solubility is a critical parameter for oral absorption and formulation. Both kinetic and thermodynamic solubility should be measured.[3][8] |

| Melting Point | To Be Determined | Experimental | A sharp melting point is an indicator of purity. |

Experimental Characterization Workflow

A systematic approach is essential for the reliable characterization of a new chemical entity. The following workflow outlines the logical progression of experiments to define the physicochemical profile of Methyl 5-methoxypiperidine-3-carboxylate.

Caption: Experimental workflow for physicochemical characterization.

Detailed Experimental Protocols

The following protocols are presented as robust, self-validating methods for determining the key physicochemical parameters.

Determination of pKa by Potentiometric Titration

Rationale: Potentiometric titration is a highly precise and accurate method for determining the pKa of ionizable groups.[9] For a basic compound like Methyl 5-methoxypiperidine-3-carboxylate, this experiment quantifies the equilibrium between the protonated (charged) and neutral forms of the piperidine nitrogen, which is essential for predicting its behavior in different pH environments like the gastrointestinal tract.

Methodology:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in a known volume (e.g., 50 mL) of deionized water or a water/co-solvent mixture (e.g., water/methanol) if solubility is low.[10][11] An ionic strength adjuster (e.g., 0.15 M KCl) should be added to maintain a constant ionic environment.

-

Titration Setup: Calibrate a pH meter with standard buffers (pH 4, 7, and 10). Place the sample solution in a jacketed beaker maintained at a constant temperature (e.g., 25 °C or 37 °C).

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl). Add the titrant in small, precise increments (e.g., 0.05 mL) and record the pH after each addition, allowing the reading to stabilize.

-

Data Analysis: Plot the pH of the solution against the volume of titrant added to generate a titration curve. The pKa is determined from the pH at the half-equivalence point, where 50% of the piperidine nitrogen has been protonated.[9][11] The experiment should be performed in triplicate to ensure reproducibility.[12]

Determination of LogP/LogD by the Shake-Flask Method

Rationale: The octanol-water partition coefficient (LogP) is the gold standard measure of a compound's lipophilicity in its neutral form.[13] Because our compound has a basic center, its distribution between octanol and water will be pH-dependent. Therefore, determining the distribution coefficient (LogD) at a physiological pH of 7.4 is more biologically relevant.[3][14] The classic shake-flask method provides a direct measure of this partitioning.[8]

Methodology:

-

Phase Preparation: Prepare a buffered aqueous phase (e.g., phosphate-buffered saline, PBS) at the desired pH (e.g., 7.4 for LogD). Pre-saturate this buffer with n-octanol, and separately, pre-saturate n-octanol with the aqueous buffer by mixing them vigorously and allowing them to separate for at least 24 hours.[15]

-

Sample Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Add a small aliquot of this stock solution to a vial containing a known volume of the pre-saturated aqueous buffer and pre-saturated n-octanol (e.g., 2 mL of each). The final concentration should be within the linear range of the analytical method.

-

Equilibration: Cap the vial tightly and shake it vigorously for a set period (e.g., 1-3 hours) to allow the compound to partition between the two phases and reach equilibrium.

-

Phase Separation: Centrifuge the vial at high speed (e.g., 3000 rpm for 15 minutes) to ensure complete separation of the aqueous and octanol layers.

-

Quantification: Carefully remove an aliquot from both the aqueous and octanol layers. Analyze the concentration of the compound in each phase using a validated analytical method, such as HPLC-UV or LC-MS/MS.[3][15]

-

Calculation: The LogD is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase: LogD = log₁₀([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ).

Determination of Kinetic Aqueous Solubility

Rationale: In early drug discovery, kinetic solubility assays are often used as a high-throughput method to identify compounds with potential solubility liabilities.[3] This method measures the concentration of a compound in an aqueous buffer after precipitating from a DMSO stock solution, mimicking the conditions of many primary biological screens.

Methodology:

-

Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).

-

Assay Plate Preparation: Dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the wells of a 96-well microtiter plate.

-

Buffer Addition: Add an aqueous buffer (e.g., PBS, pH 7.4) to each well (e.g., 198 µL) to achieve the desired final compound concentration and a low final percentage of DMSO (typically ≤2%).[3]

-

Incubation: Seal the plate and shake at room temperature for a defined period (e.g., 2 to 24 hours) to allow for precipitation and equilibration.[3]

-

Separation & Analysis: After incubation, analyze the plate. A common method is nephelometry, which measures light scattering from precipitated particles. Alternatively, the samples can be filtered through a filter plate, and the concentration of the soluble compound in the filtrate is determined by HPLC-UV or LC-MS/MS. The resulting value is the kinetic solubility.

Expected Spectroscopic Data

While a definitive spectrum must be acquired experimentally, the structure of Methyl 5-methoxypiperidine-3-carboxylate allows for the prediction of key signals that are crucial for structural confirmation.

-

¹H NMR: Expect signals for the two methoxy groups (–OCH₃) as singlets around δ 3.3-3.8 ppm. The protons on the piperidine ring will appear as a series of complex multiplets in the δ 1.5-3.5 ppm region. The N-H proton will likely be a broad singlet, and its chemical shift will be dependent on the solvent and concentration.

-

¹³C NMR: The carbonyl carbon of the ester will be the most downfield signal, typically >170 ppm. The carbons of the methoxy groups will appear around δ 50-60 ppm. The carbons of the piperidine ring will resonate in the δ 20-60 ppm range.

-

IR Spectroscopy: Key absorption bands should be visible for the N-H stretch (a medium band around 3300-3400 cm⁻¹), the C=O stretch of the ester (a strong band around 1730-1750 cm⁻¹), and C-O stretches for the ester and ether linkages (strong bands in the 1000-1300 cm⁻¹ region).[16]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the molecular ion ([M+H]⁺) consistent with the molecular formula C₈H₁₅NO₃.[17]

Safety and Handling Precautions

As with any laboratory chemical for which full toxicological data is not available, Methyl 5-methoxypiperidine-3-carboxylate should be handled with care.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.[18][19]

-

Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[20]

-

First Aid: In case of contact, immediately flush skin or eyes with copious amounts of water for at least 15 minutes and seek medical attention.[18] If inhaled, move to fresh air.

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place, away from incompatible materials.[21]

Conclusion

Methyl 5-methoxypiperidine-3-carboxylate is a compound with significant potential as a building block in synthetic and medicinal chemistry. Its utility, however, is directly tied to a thorough understanding of its physicochemical properties. By employing the systematic workflow and robust experimental protocols detailed in this guide—from pKa and LogD determination to solubility and spectroscopic analysis—researchers can generate the high-quality, reliable data necessary to make informed decisions in the drug discovery and development process. This integrated approach ensures that the foundational characterization of this molecule is both comprehensive and directly applicable to its future applications.

References

-

Zafar, S., et al. (2014). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25±0.5oC). Pakistan Journal of Pharmaceutical Sciences, 27(4), 925-9. [Link]

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. AxisPharm Website. [Link]

-

Zafar, S., et al. (2014). REPORT Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. ResearchGate. [Link]

-

Raytor. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Raytor Website. [Link]

-

Zafar, S., et al. (2014). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25 ±0.5oC). ResearchGate. [Link]

-

World Health Organization. (n.d.). Annex 4: Guidance on equilibrium solubility studies for the purpose of active pharmaceutical ingredient classification within the Biopharmaceutics Classification System. WHO Website. [Link]

-

Semantic Scholar. (n.d.). Development of Methods for the Determination of pKa Values. Semantic Scholar. [Link]

-

Agilent Technologies. (2014). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Agilent Website. [Link]

-

Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. Inventiva Pharma Website. [Link]

-

Longdom Publishing. (2024). Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. Journal of Analytical & Bioanalytical Techniques. [Link]

-

Bieliauskas, A., et al. (2016). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 21(11), 1433. [Link]

- Google Patents. (2002). US20020009388A1 - Determination of log P coefficients via a RP-HPLC column.

-

The Royal Society of Chemistry. (n.d.). Supporting Information Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. [Link]

-

Liu, T., et al. (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. Journal of Chemical Information and Modeling. [Link]

-

Hertkorn, N., et al. (2013). High-field NMR spectroscopy and FTICR mass spectrometry: powerful discovery tools for the molecular level characterization of marine dissolved organic matter. Biogeosciences, 10(3), 1695-1719. [Link]

-

PubChemLite. (n.d.). Methyl3-methoxypiperidine-3-carboxylatehydrochloride (C8H15NO3). PubChemLite Website. [Link]

-

PubChem. (n.d.). Tert-butyl 5-methoxypiperidine-3-carboxylate. National Center for Biotechnology Information. [Link]

- Google Patents. (1984). US4435572A - Synthesis of ethyl-4(3'-methoxyphenyl)

-

ChemBK. (2024). METHYL PIPERIDINE-3-CARBOXYLATE. [Link]

-

Rose-Hulman Institute of Technology. (n.d.). IR Absorption Bands and NMR. [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of aryl {4-[({5-[3-(methylsulfonyl)phenyl]pyrazin-2-yl}- oxy)methyl]piperidin-1-yl}methanones. [Link]

Sources

- 1. US4435572A - Synthesis of ethyl-4(3'-methoxyphenyl)-1-methyl piperidine-3-carboxylate - Google Patents [patents.google.com]

- 2. chembk.com [chembk.com]

- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 4. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tert-butyl 5-methoxypiperidine-3-carboxylate | C11H21NO3 | CID 137935541 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. PubChemLite - Methyl3-methoxypiperidine-3-carboxylatehydrochloride (C8H15NO3) [pubchemlite.lcsb.uni.lu]

- 7. researchgate.net [researchgate.net]

- 8. raytor.com [raytor.com]

- 9. applications.emro.who.int [applications.emro.who.int]

- 10. Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25±0.5oC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. who.int [who.int]

- 13. longdom.org [longdom.org]

- 14. inventivapharma.com [inventivapharma.com]

- 15. agilent.com [agilent.com]

- 16. rose-hulman.edu [rose-hulman.edu]

- 17. rsc.org [rsc.org]

- 18. kishida.co.jp [kishida.co.jp]

- 19. tcichemicals.com [tcichemicals.com]

- 20. static.cymitquimica.com [static.cymitquimica.com]

- 21. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

Evolution of Methoxypiperidine Scaffolds: From Classical Reductions to Asymmetric Catalysis

Executive Summary

The methoxypiperidine moiety represents a privileged pharmacophore in medicinal chemistry, serving as a critical structural core in analgesics (fentanyl analogs), acetylcholinesterase inhibitors (donepezil derivatives), and emerging kinase inhibitors. Its structural versatility—defined by the position of the methoxy substituent (C3 vs. C4) and the ring's stereochemistry—dictates binding affinity and metabolic stability.

This guide analyzes the transition of methoxypiperidine synthesis from early "brute-force" reductions and etherifications to precision asymmetric catalysis. We explore the mechanistic causality behind these shifts, providing self-validating protocols for researchers requiring high-purity scaffolds.

Strategic Disconnections: The Synthetic Evolution

The synthesis of methoxypiperidines has historically oscillated between two logical disconnections: Ring Functionalization (modifying an existing piperidine) and Ring Construction (reducing a pre-functionalized pyridine).

The Classical Era: Ring Functionalization

Early approaches, particularly for the symmetrical 4-methoxypiperidine , relied on the Williamson ether synthesis. This method utilizes 4-piperidinol (often

The Heterogeneous Reduction Era

For 3-methoxypiperidine , where chirality becomes a factor, early methods involved the catalytic hydrogenation of 3-methoxypyridine over Platinum (PtO

-

The Challenge: Pyridines are notorious catalyst poisons due to the

nitrogen lone pair coordinating strongly to metal surfaces. -

The Solution: Acidic media (acetic acid or HCl) were used to protonate the pyridine, preventing catalyst deactivation. However, this often led to racemic mixtures requiring tedious chiral resolution.

The Modern Era: Asymmetric Hydrogenation

The breakthrough in generating enantiopure (3S)- or (3R)-methoxypiperidines arrived with homogeneous catalysis. Using Rhodium or Iridium complexes with chiral phosphine ligands (e.g., JosiPhos, DuPhos), chemists can now hydrogenate 3-substituted pyridinium salts with high enantiomeric excess (

Visualizing the Synthetic Logic

The following diagram maps the decision tree for synthesizing these scaffolds, highlighting the divergence between achiral and chiral targets.

Figure 1: Strategic decision tree distinguishing between functionalization (left) and reduction (right) pathways based on target chirality.

Validated Experimental Protocols

Protocol A: Synthesis of -Boc-4-Methoxypiperidine (Classical)

Use Case: Large-scale preparation of achiral building blocks.

The Logic: Direct methylation of the amine is avoided by Boc-protection. Sodium hydride (NaH) is used to deprotonate the secondary alcohol, creating a potent alkoxide nucleophile that attacks Methyl Iodide (MeI).

Reagents:

- -Boc-4-hydroxypiperidine (1.0 eq)

-

Sodium Hydride (60% dispersion in oil, 1.5 eq)

-

Methyl Iodide (1.5 eq)

-

THF (Anhydrous, 0.2 M concentration)

Step-by-Step Workflow:

-

Preparation: Flame-dry a round-bottom flask under Argon. Add NaH and wash twice with dry hexanes to remove mineral oil (critical for accurate stoichiometry). Suspend washed NaH in anhydrous THF at 0°C.

-

Deprotonation: Add

-Boc-4-hydroxypiperidine (dissolved in minimal THF) dropwise to the NaH suspension.-

Checkpoint: Evolution of

gas will be vigorous. Stir at 0°C for 30 min, then warm to RT for 1 hour. The solution should turn slightly cloudy/translucent, indicating alkoxide formation.

-

-

Alkylation: Cool back to 0°C. Add Methyl Iodide dropwise.

-

Safety: MeI is a carcinogen; use a fume hood.

-

-

Reaction: Warm to RT and stir for 12–16 hours.

-

Workup: Quench carefully with saturated aqueous

. Extract with EtOAc (3x). Wash combined organics with brine, dry over -

Validation:

-

TLC: 30% EtOAc/Hexanes. Product

(Starting material -

NMR: Look for the disappearance of the broad -OH singlet and appearance of a sharp methoxy singlet at

ppm.

-

Protocol B: Asymmetric Hydrogenation of 3-Methoxypyridine (Modern)

Use Case: Synthesis of high-value chiral intermediates.

The Logic: Pyridine rings are aromatic and stable. To facilitate hydrogenation under mild conditions, the nitrogen is quaternized (e.g., benzylated). A Chiral Rhodium catalyst then directs the addition of

Reagents:

-

3-Methoxy-1-benzylpyridinium bromide (Substrate)

- (Pre-catalyst, 1 mol%)

- -JosiPhos (Ligand, 2.2 mol%)

- gas (Balloon or Parr shaker, 50 bar for scale-up)

-

Methanol/Triethylamine (Solvent system)

Step-by-Step Workflow:

-

Catalyst Formation: In a glovebox, mix

and JosiPhos in degassed methanol. Stir for 30 mins to form the active cationic complex. -

Hydrogenation: Add the pyridinium salt to a high-pressure steel autoclave. Add the catalyst solution.

-

Conditioning: Purge the vessel with

(3x) to remove -

Reaction: Stir at RT for 24 hours.

-

Workup: Vent

. Concentrate the solvent. The residue is the benzyl-protected piperidine salt. -

Deprotection (Optional): To remove the benzyl group, perform a secondary hydrogenation using

(Pearlman’s catalyst) in MeOH. -

Validation:

-

Chiral HPLC: Use a Chiralpak AD-H column (Hexane/iPrOH).

-

Target:

ee is expected.

-

Mechanistic Pathway: Rhodium-Catalyzed Hydrogenation[3][8]

The following diagram illustrates the mechanism for the asymmetric hydrogenation of the pyridinium salt, a critical pathway for modern drug discovery.

Figure 2: Mechanistic cascade of the Rh-catalyzed asymmetric hydrogenation of 3-substituted pyridinium salts.

Comparative Data Analysis

The choice of method depends heavily on the specific isomer required and the scale of operation.

| Feature | Williamson Ether Synthesis | Catalytic Hydrogenation (Heterogeneous) | Asymmetric Hydrogenation (Homogeneous) |

| Primary Target | 4-Methoxypiperidine | Racemic 3-Methoxypiperidine | Chiral 3-Methoxypiperidine |

| Key Reagent | NaH / MeI | Pd/C or PtO | Rh-JosiPhos / H |

| Atom Economy | Low (Stoichiometric waste) | High | Very High |

| Stereocontrol | N/A (Achiral) | Poor (Racemic) | Excellent (>90% ee) |

| Scalability | High (Kg scale easy) | High | Moderate (Catalyst cost) |

| Safety Profile | Hazardous (NaH/MeI) | Flammability (H | High Pressure (H |

References

-

Glorius, F., et al. (2004). "Efficient Asymmetric Hydrogenation of Pyridines." Angewandte Chemie International Edition. [Link][8]

-

Fletcher, S. P., et al. (2023).[6][9] "Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine." Journal of the American Chemical Society. [Link]

- Pfizer Inc. (2007). "Process for the preparation of 3-amino-4-methylpyridine derivatives.

-

Chemistry LibreTexts. (2023). "Williamson Ether Synthesis."[1][10][11][12] [Link]

-

National Institutes of Health (NIH). (2025). "Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications." [Link]

Sources

- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 3. air.unimi.it [air.unimi.it]

- 4. Alkaloids as Important Scaffolds in Therapeutic Drugs for the Treatments of Cancer, Tuberculosis, and Smoking Cessation [zenodo.org]

- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]

- 7. air.unimi.it [air.unimi.it]

- 8. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 9. thieme-connect.de [thieme-connect.de]

- 10. cactus.utahtech.edu [cactus.utahtech.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. The Williamson Ether Synthesis [cs.gordon.edu]

Methodological & Application

Application Note & Protocol: Saponification of Methyl 5-methoxypiperidine-3-carboxylate

Introduction and Significance

The conversion of esters to carboxylic acids is a cornerstone transformation in organic synthesis. This guide provides a comprehensive protocol for the hydrolysis of Methyl 5-methoxypiperidine-3-carboxylate, a key step in the synthesis of various functionalized piperidine derivatives. Piperidines are integral components of countless alkaloids and are prevalent scaffolds in modern drug discovery.[1] The resulting product, 5-methoxypiperidine-3-carboxylic acid, is a valuable heterocyclic amino acid that can serve as a chiral building block for complex pharmaceutical agents.

This document moves beyond a simple list of steps, delving into the mechanistic underpinnings of the reaction and the rationale behind the chosen protocol. The presented methodology is designed for robustness and reproducibility, targeting researchers in synthetic chemistry and drug development.

The Chemical Transformation: An Overview

The hydrolysis of Methyl 5-methoxypiperidine-3-carboxylate involves the cleavage of the ester bond to yield the corresponding carboxylic acid and methanol. While this reaction can be catalyzed by either acid or base, base-catalyzed hydrolysis, also known as saponification, is generally preferred.

The primary advantage of saponification is that the reaction is effectively irreversible.[2][3][4] The carboxylic acid formed in the reaction is immediately deprotonated by the strong base to form a carboxylate salt.[3][5] This salt is unreactive towards the alcohol byproduct, preventing the reverse reaction (Fischer esterification) and driving the equilibrium completely towards the products.[2][3]

Reaction Mechanism: Base-Catalyzed Hydrolysis (BAC2)

The saponification of esters proceeds through a well-established B imolecular A cyl-C arbonyl 2 -step (BAC2) nucleophilic acyl substitution mechanism.[4][5]

-

Nucleophilic Attack: A hydroxide ion (OH⁻), a potent nucleophile, attacks the electrophilic carbonyl carbon of the ester. This addition step breaks the C=O pi bond and forms a negatively charged tetrahedral intermediate.[5]

-

Collapse of the Intermediate: The unstable tetrahedral intermediate collapses, reforming the carbon-oxygen double bond. This process results in the expulsion of the methoxide ion (⁻OCH₃) as the leaving group, yielding a carboxylic acid.[3]

-

Irreversible Acid-Base Reaction: The liberated methoxide is a strong base and immediately deprotonates the newly formed carboxylic acid. This final, rapid, and highly favorable acid-base reaction forms the stable carboxylate salt and methanol, rendering the entire sequence irreversible under basic conditions.[3][6]

Sources

- 1. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 2. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. science-blogs.ucoz.com [science-blogs.ucoz.com]

- 5. bookpremiumfree.com [bookpremiumfree.com]

- 6. youtube.com [youtube.com]

Application Notes and Protocols: Reductive Amination of Piperidine-3-carboxylates for Drug Discovery and Medicinal Chemistry

Introduction

The piperidine ring is a cornerstone of modern medicinal chemistry, serving as a fundamental scaffold in a vast array of pharmaceuticals.[1][2] Its derivatives are integral to over twenty classes of drugs, targeting conditions from cancer and viral infections to Alzheimer's disease and neuropathic pain.[1] Specifically, piperidine-3-carboxylate and its derivatives, such as piperidine-3-carboxamides, are highly valued building blocks.[3] They provide a versatile platform for creating structurally diverse molecules with significant therapeutic potential, as demonstrated by their use in developing novel anticancer agents that can induce senescence in melanoma cells.[3][4]

Reductive amination stands out as one of the most robust and widely utilized methods for forming carbon-nitrogen (C-N) bonds in pharmaceutical synthesis.[5][6] This powerful transformation allows for the direct coupling of an amine to a carbonyl compound, making it an indispensable tool for modifying scaffolds like piperidine-3-carboxylates. Recent studies indicate that at least a quarter of all C-N bond-forming reactions in the pharmaceutical industry are achieved via reductive amination, a testament to its reliability and efficiency.[7] This guide provides an in-depth exploration of the mechanisms, reagents, and protocols for the successful application of reductive amination to piperidine-3-carboxylate systems, tailored for researchers and drug development professionals.

The Core Mechanism: A Two-Stage Process

Reductive amination is a sequential, often one-pot, reaction that converts a carbonyl group and an amine into a more substituted amine.[8] The process elegantly combines two distinct chemical events: the formation of an imine or iminium ion, followed by its immediate reduction.

-

Iminium Ion Formation : The reaction initiates with the nucleophilic attack of the piperidine nitrogen on a carbonyl carbon (of an aldehyde or ketone). This forms an unstable hemiaminal intermediate, which then undergoes dehydration under mildly acidic conditions to yield a resonance-stabilized iminium ion.[8][9]

-

Hydride Reduction : A selective reducing agent, present in the reaction mixture, delivers a hydride (H⁻) to the electrophilic carbon of the iminium ion. This reduction step is typically much faster than the reduction of the starting carbonyl compound, which is the key to the success of one-pot procedures.[10][11]

Critical Parameters: The Role of pH

Effective reductive amination hinges on maintaining a delicate pH balance, typically in the range of 5 to 7.[12][13] Mildly acidic conditions are crucial for catalyzing the dehydration of the hemiaminal to form the iminium ion.[14] If the environment is too basic, this dehydration step slows dramatically. Conversely, if conditions are too acidic (pH < 4), the amine starting material will be protonated, rendering it non-nucleophilic and halting the initial attack on the carbonyl group.[12]

Reagent Selection: A Comparative Guide

The choice of reducing agent is paramount and dictates the reaction's efficiency, selectivity, and safety profile. While many hydride donors exist, only those that reduce the iminium ion faster than the starting carbonyl are suitable for one-pot reductive aminations.[15]

| Reducing Agent | Formula | Key Characteristics & Causality | Safety Considerations |

| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | Workhorse Reagent. Mild and highly selective. The electron-withdrawing acetate groups temper the hydride's reactivity, making it slow to react with aldehydes/ketones but highly effective for reducing protonated iminium ions.[11][16] It does not require acidic conditions, as the reagent itself releases acetic acid.[14] | Generally safe and easy to handle. Moisture-sensitive. The reaction is non-toxic.[12] |

| Sodium Cyanoborohydride | NaBH₃CN | Classic Reagent. Highly selective for iminium ions over carbonyls at neutral or slightly acidic pH.[10][12] Its effectiveness stems from the fact that iminium ions are more electrophilic than their parent carbonyls.[9] | Highly Toxic. Must be handled in a fume hood with extreme care. Contact with acid liberates highly toxic hydrogen cyanide (HCN) gas.[10] Waste must be quenched with bleach before disposal. |

| Sodium Borohydride | NaBH₄ | Less Selective. A powerful reducing agent that can readily reduce the starting aldehyde or ketone, leading to alcohol byproducts and lower yields of the desired amine.[12] Its use is only feasible in a two-step process where the imine is pre-formed before the reductant is added.[12] | Flammable solid. Reacts with water to produce hydrogen gas. Less toxic than NaBH₃CN. |

| Borane-Pyridine Complex | BH₃·py | Useful Alternative. A good, non-cyanide-containing replacement for NaBH₃CN, particularly effective for secondary amines like piperidines.[17] It eliminates the formation of nitrile impurities sometimes seen with cyanoborohydride.[17] | Toxic and flammable. Must be handled in a fume hood. |

For most applications involving piperidine-3-carboxylates, Sodium Triacetoxyborohydride (NaBH(OAc)₃) is the superior choice due to its high selectivity, operational simplicity, and enhanced safety profile.[16]

Experimental Protocols & Workflow

The following protocols provide detailed, step-by-step methodologies for the N-alkylation of a generic piperidine-3-carboxylate ester using the preferred and alternative reducing agents.

Protocol 1: Preferred Method Using Sodium Triacetoxyborohydride (NaBH(OAc)₃)

This protocol is adapted from standard procedures known for their reliability and broad substrate scope.[16]

Materials:

-

Ethyl piperidine-3-carboxylate (1.0 equiv)

-

Aldehyde or Ketone (1.1 equiv)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)

-

1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc)

Procedure:

-

To a dry round-bottom flask under a nitrogen atmosphere, add the piperidine-3-carboxylate (1.0 equiv) and the selected aldehyde or ketone (1.1 equiv).

-

Dissolve the starting materials in DCE (or THF) to a concentration of approximately 0.1-0.2 M. Stir the solution at room temperature for 20-30 minutes.

-

Carefully add sodium triacetoxyborohydride (1.5 equiv) to the mixture in portions over 5-10 minutes. An initial effervescence may be observed.

-

Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting piperidine is consumed (typically 2-16 hours).

-

Once complete, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

-